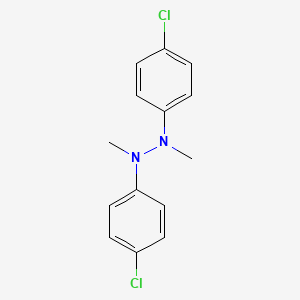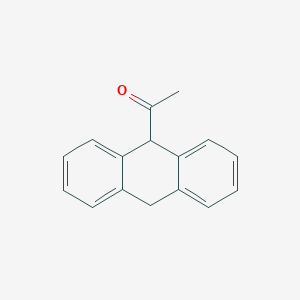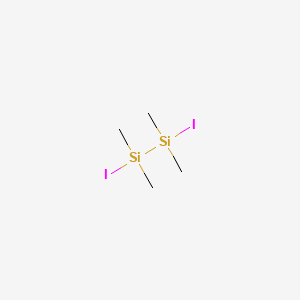
1,2-Diiodo-1,1,2,2-tetramethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-1,1,2,2-tetramethyldisilane is an organosilicon compound characterized by the presence of two iodine atoms attached to a disilane backbone
Méthodes De Préparation
The synthesis of 1,2-Diiodo-1,1,2,2-tetramethyldisilane typically involves the reaction of 1,1,2,2-tetramethyldisilane with iodine. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,2-Diiodo-1,1,2,2-tetramethyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Diiodo-1,1,2,2-tetramethyldisilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as luminescent materials and semiconductors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: It is used in catalytic processes to facilitate various chemical transformations.
Biological Research:
Mécanisme D'action
The mechanism of action of 1,2-Diiodo-1,1,2,2-tetramethyldisilane involves its ability to undergo various chemical transformations due to the presence of reactive iodine atoms. These transformations can lead to the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1,2-Diiodo-1,1,2,2-tetramethyldisilane can be compared with other similar compounds, such as:
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar structure but with chlorine atoms instead of iodine.
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane: Contains methoxy groups instead of iodine.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane: Contains ethoxy groups instead of iodine.
The uniqueness of this compound lies in its reactivity due to the presence of iodine atoms, which can participate in a wider range of chemical reactions compared to other halogenated or alkoxy-substituted disilanes.
Propriétés
Numéro CAS |
54580-27-7 |
|---|---|
Formule moléculaire |
C4H12I2Si2 |
Poids moléculaire |
370.12 g/mol |
Nom IUPAC |
iodo-[iodo(dimethyl)silyl]-dimethylsilane |
InChI |
InChI=1S/C4H12I2Si2/c1-7(2,5)8(3,4)6/h1-4H3 |
Clé InChI |
QRLNCLDHZXYGEF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)([Si](C)(C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


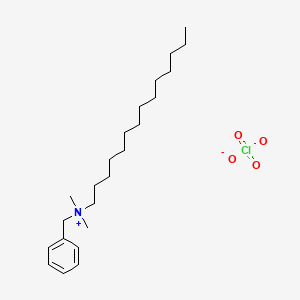
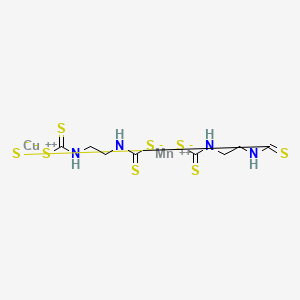
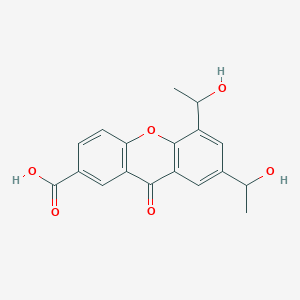
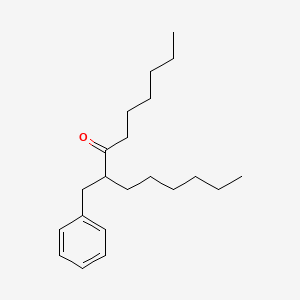
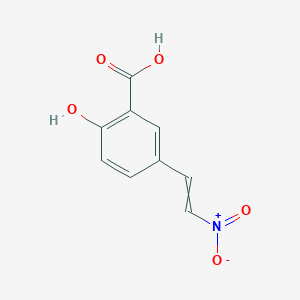
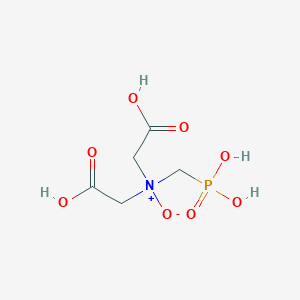
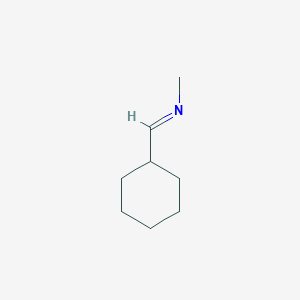
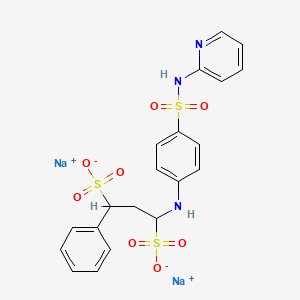
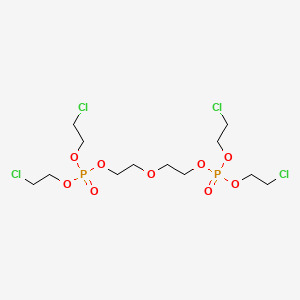
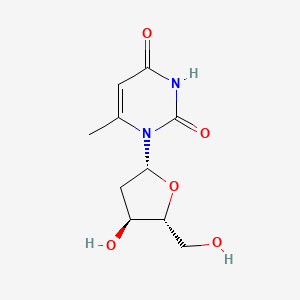
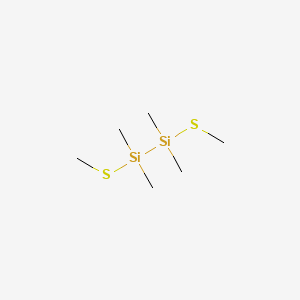
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)
